1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea
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Overview
Description
1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea is an organic compound that features a pyrimidine ring and a urea moiety connected via a propyl chain substituted with a p-tolylthio group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrimidine-2-amine and 3-(p-tolylthio)propyl isocyanate.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the urea moiety, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where various nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines or other reduced derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Chemical Biology: It is employed in chemical biology to probe biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the urea moiety can form hydrogen bonds with target proteins. The p-tolylthio group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
1-(Pyrimidin-2-yl)-3-(3-phenylpropyl)urea: Similar structure but with a phenyl group instead of a p-tolylthio group.
1-(Pyrimidin-2-yl)-3-(3-(m-tolylthio)propyl)urea: Similar structure but with a meta-tolylthio group instead of a para-tolylthio group.
1-(Pyrimidin-2-yl)-3-(3-(o-tolylthio)propyl)urea: Similar structure but with an ortho-tolylthio group instead of a para-tolylthio group.
Uniqueness: 1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea is unique due to the specific positioning of the p-tolylthio group, which can influence its chemical reactivity and biological activity. The para-substitution provides distinct steric and electronic properties compared to its meta- and ortho-substituted analogs.
Properties
IUPAC Name |
1-[3-(4-methylphenyl)sulfanylpropyl]-3-pyrimidin-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-12-4-6-13(7-5-12)21-11-3-10-18-15(20)19-14-16-8-2-9-17-14/h2,4-9H,3,10-11H2,1H3,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACRZZCQBXTUIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCNC(=O)NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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